
4-Bromo-3-hydroxy-1,8-naphthalic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-hydroxy-1,8-naphthalic anhydride is a chemical compound that belongs to the family of naphthalic anhydrides. It is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 3rd position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis, materials science, and fluorescence studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxy-1,8-naphthalic anhydride typically involves the bromination of 1,8-naphthalic anhydride followed by hydroxylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position. The hydroxylation step can be achieved using various hydroxylating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-hydroxy-1,8-naphthalic anhydride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form a more reactive intermediate.
Condensation Reactions: The anhydride group can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-hydroxy-1,8-naphthalic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 4-Bromo-3-hydroxy-1,8-naphthalic anhydride involves its interaction with various molecular targets. In fluorescence applications, the compound exhibits strong emission properties due to its conjugated structure. In biological systems, it can bind to specific biomolecules, altering their fluorescence properties and enabling their detection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,8-naphthalic anhydride: Lacks the hydroxyl group, leading to different reactivity and applications.
3-Hydroxy-1,8-naphthalic anhydride: Lacks the bromine atom, affecting its substitution reactions.
4-Chloro-3-hydroxy-1,8-naphthalic anhydride: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
Uniqueness
4-Bromo-3-hydroxy-1,8-naphthalic anhydride is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C12H5BrO4 |
|---|---|
Molekulargewicht |
293.07 g/mol |
IUPAC-Name |
8-bromo-7-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
InChI |
InChI=1S/C12H5BrO4/c13-10-5-2-1-3-6-9(5)7(4-8(10)14)12(16)17-11(6)15/h1-4,14H |
InChI-Schlüssel |
FQPVCVIUYORTOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


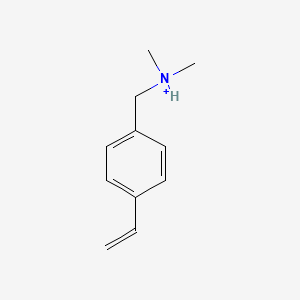
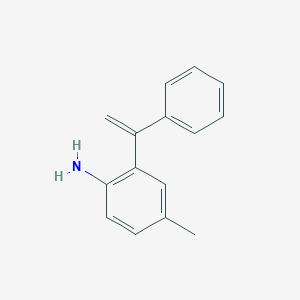
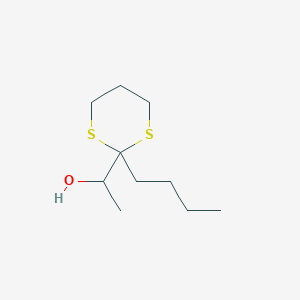
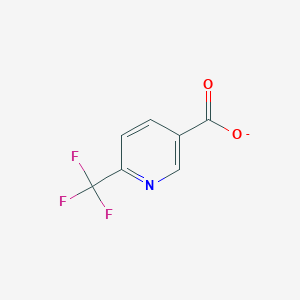
![Methyl 3-chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B14113160.png)

![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine](/img/structure/B14113180.png)
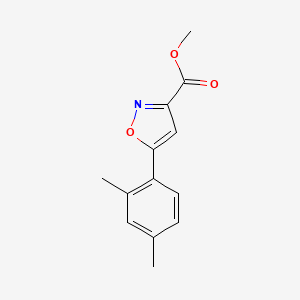
![11-Hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14113184.png)
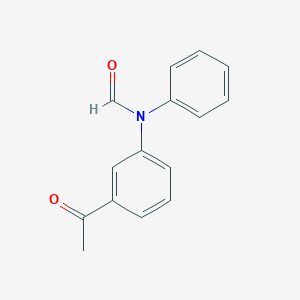
![{Bis[3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14113195.png)
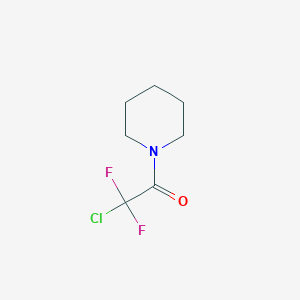
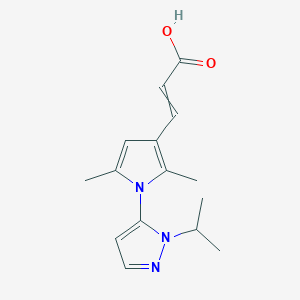
![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14113205.png)
